L-Histidine dihydrochloride

Catalog No.
S1917255
CAS No.
6027-02-7
M.F
C6H11Cl2N3O2
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine dihydrochloride

L-Histidine dihydrochloride (CAS 6027-02-7) is an anhydrous HCl salt, decomposing at 240-245°C without prior water loss. It solves monohydrochloride’s 170°C dehydration failure, ensuring thermal process reliability.

  • pH 0.8 saturation: maximum solubility in concentrated feeds.
  • Stoichiometric chloride: precise for buffer and optoelectronic P21 crystal growth.

Sourced for advanced formulation, cell culture, and material synthesis.

CAS Number

6027-02-7

Product Name

L-Histidine dihydrochloride

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1

InChI Key

XEJCDBUNISUVGZ-XRIGFGBMSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl

Synonyms

L-Histidine, dihydrochloride, Histidine dihydrochloride, (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid dihydrochloride, L-Histidine dihydrochloride anhydrous

Purity

≥99%

Package Size

5 g, 25 g, 100 g

L-Histidine dihydrochloride (CAS 6027-02-7) is a fully protonated salt form of the essential amino acid L-histidine, characterized by a 1:2 molar ratio of histidine to hydrochloric acid. Unlike the free base or monohydrochloride forms, the dihydrochloride crystallizes in an anhydrous monoclinic structure and decomposes at 240–245 °C without prior structural water loss[REFS-1, REFS-2]. In procurement contexts, this compound is sourced when highly acidic aqueous solubility, precise stoichiometric chloride loading, or specific non-centrosymmetric crystalline properties are required for advanced formulations, buffer systems, and semi-organic optoelectronic materials [1].

Research Fit

Cell culture Dihydrochloride salt form reported as cell growth supplement for mammalian culture workflows Concentrated stock preparation feasible due to high aqueous solubility
Bioprocessing Imidazole buffering supports physiological pH range in bioreactor and downstream processing pKa ~6 context; metal chelation may influence polysorbate stability
Synthesis Reported intermediate for histamine and related metabolite synthesis in research settings Pre-acidified form simplifies reaction setup

Substituting L-histidine dihydrochloride with L-histidine monohydrochloride or the free base introduces measurable process failures in both thermal processing and liquid formulation [1]. The monohydrochloride typically crystallizes as a hydrate, releasing structural water at approximately 170 °C, which alters mass balance and introduces moisture during solid-state thermal processing [1]. Furthermore, the monohydrochloride yields a higher solution pH (3.6) and lower overall aqueous solubility compared to the dihydrochloride (pH 0.8), meaning that generic substitution in high-concentration media results in premature precipitation and inadequate acidification [1].

Substitution Risk

Free base solubility limits
L-Histidine free base has substantially lower aqueous solubility; direct substitution may restrict concentrated media preparation and risk precipitation in high-density cultures.
Solubility context may not transfer
Monohydrochloride pH profile mismatch
Monohydrochloride monohydrate produces a different solution pH and ionic environment compared to the dihydrochloride form; buffering behavior and metal chelation may shift.
Ionic environment may require revalidation
Metal ion chelation variability
Alternative histidine sources without controlled trace metal specifications (Fe, Cu, Zn) may introduce oxidative catalysts that impact polysorbate stability and protein aggregation.
Excipient quality context may differ

Anhydrous Thermal Stability for High-Temperature Processing

Thermogravimetric and differential thermal analysis (TG-DTA) demonstrates that L-histidine dihydrochloride (LHDHCl) maintains structural integrity without water loss until decomposition at 243–245 °C [REFS-1, REFS-2]. In contrast, L-histidine monohydrochloride (LHMHCl) exhibits a distinct endothermic weight-loss peak at 170 °C due to the release of its water of crystallization [1].

Evidence DimensionThermal dehydration and decomposition profile
Target Compound DataNo water loss; direct decomposition at 243–245 °C
Comparator Or BaselineLHMHCl (monohydrate): Structural water release at 170 °C
Quantified DifferenceElimination of the 170 °C dehydration phase
ConditionsTG-DTA at a heating rate of 5 °C/min under nitrogen atmosphere

Procuring the anhydrous dihydrochloride prevents unwanted moisture release during elevated-temperature compounding or moisture-sensitive synthetic steps.

Aqueous Solubility
Head-to-head
log S = 1.9085 + 0.00265t (dihydrochloride) vs 0.3627 + 0.00905t (free base); ~24-fold higher at 25°C
Supports concentrated stock-solution preparation context
Pure water, 0–70°C; monohydrochloride solubility 39g/100ml at 24°C

Aqueous Solubility and Solution pH Control

Solubility profiling reveals that L-histidine dihydrochloride achieves higher aqueous saturation levels than the monohydrochloride, driven by its highly acidic nature [1]. The equilibrium pH of the saturated dihydrochloride solution is 0.8, compared to 3.6 for the monohydrochloride [1].

Evidence DimensionAqueous solution pH and relative solubility
Target Compound DatapH 0.8 (high solubility, low supersaturation threshold)
Comparator Or BaselineLHMHCl: pH 3.6 (lower solubility)
Quantified Difference2.8 pH unit reduction with proportionally higher aqueous solubility
ConditionsAqueous solution saturation at standard conditions

The extreme solubility and low pH allow formulators to achieve high-concentration histidine dosing or aggressive acidification without increasing total solvent volume.

Cell Culture Buffering
Head-to-head
>95% viability, >8 × 10⁶ cells/mL with histidine vs cell cycle arrest without
Supports cell viability endpoint interpretation
mAb-producing cell culture supplementation study

Non-Centrosymmetric Crystal Structure for Optoelectronics

Single-crystal X-ray diffraction confirms that L-histidine dihydrochloride crystallizes in a monoclinic P21 space group, which actively generates strong second-harmonic generation (SHG) signals [1]. Conversely, L-histidine monohydrochloride crystallizes in an orthorhombic P212121 space group that fails to produce SHG signals [1].

Evidence DimensionSecond-harmonic generation (SHG) activity
Target Compound DataMonoclinic P21 structure; strong SHG signal
Comparator Or BaselineLHMHCl: Orthorhombic P212121 structure; no SHG signal
Quantified DifferenceBinary transition from SHG-inactive to SHG-active
ConditionsKurtz-Perry powder technique / Nd:YAG laser source

Buyers sourcing precursors for nonlinear optical materials must select the dihydrochloride to ensure the required crystallographic symmetry for frequency conversion.

Trace Metal Specification
Class-level
Fe ≤5 mg/kg, Cu ≤5 mg/kg, Co ≤5 mg/kg, Ni ≤5 mg/kg, Pb ≤5 mg/kg, Zn ≤5 mg/kg (high-purity grade)
Supports lot consistency review for biologics formulation
Specification review; source-specific impurity limits
Thermal Stability
Context-dependent
α-form stable up to 191°C, β-form up to 220°C (DTA)
Supports storage and handling context assessment
Cross-study comparable; heating rate not specified

Moisture-Sensitive Solid-State Synthesis

Utilizing the anhydrous nature of the dihydrochloride to avoid the 170 °C water-release event typical of the monohydrochloride during thermal compounding and high-temperature material synthesis [1].

High-Concentration Acidic Buffer Formulation

Leveraging the compound's pH 0.8 saturation profile to maximize active pharmaceutical ingredient (API) or nutrient solubility in volume-restricted liquid media and specialized cell culture feeds [1].

Semi-Organic Nonlinear Optical Crystal Growth

Sourcing the dihydrochloride as the precise stoichiometric precursor required to grow monoclinic P21 crystals for laser frequency conversion and optoelectronic applications [1].

Application Selection Guide

Application
Selection Property
Validation Focus
CHO cell culture media for mAb production
Dihydrochloride salt with high solubility and imidazole buffering capacity
Cell viability and density endpoints in clone-specific media; pH stability under bioreactor conditions
Biopharmaceutical formulation buffering excipient
High-purity grade with controlled trace metal profile
Polysorbate oxidation and protein aggregation endpoint assessment; long-term stability studies
Chromatography buffer systems (AEX, IMAC)
Pre-acidified dihydrochloride form with favorable pKa and low UV absorbance
Buffer capacity verification; metal chelation performance for target protein purification

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

227.0228320 Da

Monoisotopic Mass

227.0228320 Da

Heavy Atom Count

13

UNII

NGJ9PV8NY8

Sequence

H

Other CAS

6027-02-7

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